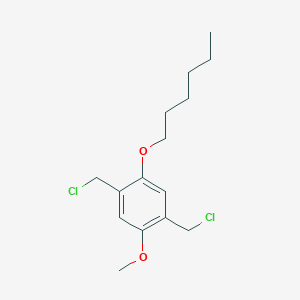
1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chloromethyl groups, a hexyloxy group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,4-dimethoxybenzene with formaldehyde and hydrochloric acid to introduce the chloromethyl groups. The resulting intermediate is then subjected to further reactions to introduce the hexyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.
Wirkmechanismus
The mechanism of action of 1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hexyloxy and methoxy groups may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the hexyloxy and methoxy groups, making it less versatile in terms of chemical reactivity.
1,4-Bis(chloromethyl)cyclohexane: Contains a cyclohexane ring instead of a benzene ring, leading to different chemical properties.
1,4-Bis(chloromethyl)naphthalene: Contains a naphthalene ring, which affects its aromaticity and reactivity.
Uniqueness
1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene is unique due to the presence of both hexyloxy and methoxy groups, which enhance its solubility and reactivity. These functional groups provide additional sites for chemical modification, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
218141-98-1 |
|---|---|
Molekularformel |
C15H22Cl2O2 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
1,4-bis(chloromethyl)-2-hexoxy-5-methoxybenzene |
InChI |
InChI=1S/C15H22Cl2O2/c1-3-4-5-6-7-19-15-9-12(10-16)14(18-2)8-13(15)11-17/h8-9H,3-7,10-11H2,1-2H3 |
InChI-Schlüssel |
DCMKUDSIKPWSMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1CCl)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




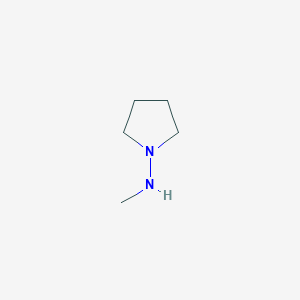
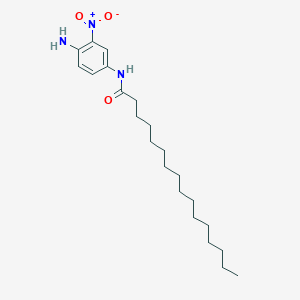
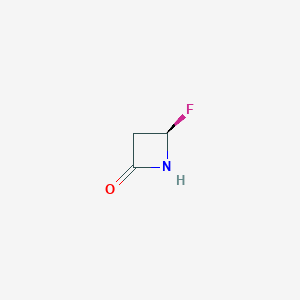
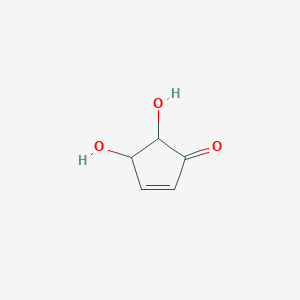

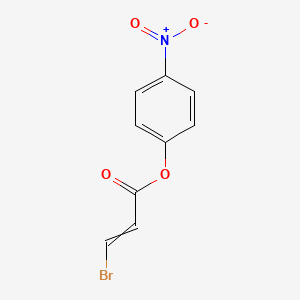

![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)

